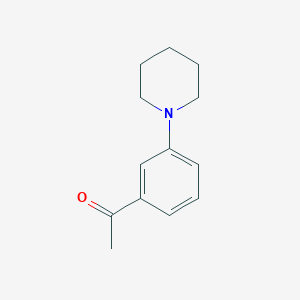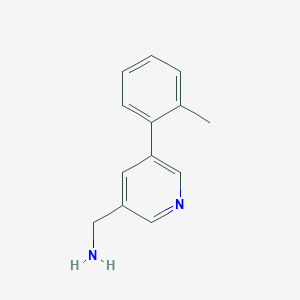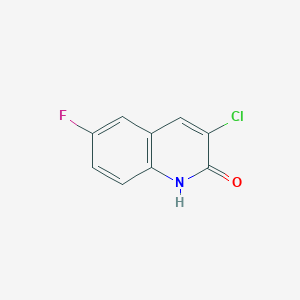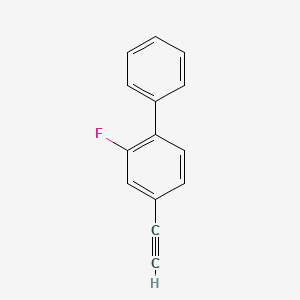
(R)-6-Fluorochroman-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-6-Fluorochroman-3-carboxylic acid is a fluorinated derivative of chroman, a bicyclic organic compound. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of a fluorine atom and a carboxylic acid group in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Fluorochroman-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 6-fluorochroman.
Oxidation: The chroman ring is oxidized to introduce the carboxylic acid group at the 3-position. This can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Resolution: The resulting racemic mixture is resolved to obtain the ®-enantiomer. This can be done using chiral resolution agents or chromatographic techniques.
Industrial Production Methods
Industrial production of ®-6-Fluorochroman-3-carboxylic acid may involve more efficient and scalable methods, such as:
Asymmetric Synthesis: Utilizing chiral catalysts to directly synthesize the ®-enantiomer.
Biocatalysis: Employing enzymes to achieve enantioselective synthesis, which can be more environmentally friendly and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
®-6-Fluorochroman-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under appropriate conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable catalysts.
Major Products
The major products formed from these reactions include:
Oxidation: Fluorinated chroman derivatives with additional oxygen-containing functional groups.
Reduction: Fluorinated alcohols or aldehydes.
Substitution: Fluorinated chroman derivatives with various substituents replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
®-6-Fluorochroman-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for fluorinated compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of advanced materials, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-6-Fluorochroman-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluorochroman: The parent compound without the carboxylic acid group.
Chromone Derivatives: Compounds with similar bicyclic structures but different substituents.
Fluorinated Carboxylic Acids: Other carboxylic acids with fluorine atoms in their structure.
Uniqueness
®-6-Fluorochroman-3-carboxylic acid is unique due to the combination of its fluorine atom and carboxylic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
1229078-57-2 |
|---|---|
Molekularformel |
C10H9FO3 |
Molekulargewicht |
196.17 g/mol |
IUPAC-Name |
(3R)-6-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C10H9FO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4,7H,3,5H2,(H,12,13)/t7-/m1/s1 |
InChI-Schlüssel |
POJZDZQAEYSLOK-SSDOTTSWSA-N |
Isomerische SMILES |
C1[C@H](COC2=C1C=C(C=C2)F)C(=O)O |
Kanonische SMILES |
C1C(COC2=C1C=C(C=C2)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B11900582.png)

![6-Chloro-7-nitro-1H-benzo[d]imidazole](/img/structure/B11900586.png)
![6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine](/img/structure/B11900592.png)


